molecular formula C27H30ClNO10 B1589892 4'-Epidaunorubicin hydrochloride CAS No. 56390-08-0

4'-Epidaunorubicin hydrochloride

Cat. No. B1589892
CAS RN: 56390-08-0
M. Wt: 564 g/mol
InChI Key: GUGHGUXZJWAIAS-RBSGUPIDSA-N
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Description



  • 4’-Epidaunorubicin hydrochloride is an anthracycline antibiotic and a semisynthetic derivative of daunorubicin .

  • It is used as an antineoplastic agent in cancer chemotherapy.

  • The compound has a similar mechanism of action to other anthracyclines, including intercalation with DNA , inhibition of topoisomerase II , and generation of free radicals .

  • It is structurally related to epirubicin and doxorubicin .





  • Synthesis Analysis



    • Epirubicin has mainly been produced by chemical semi-synthesis , starting from the fermentation metabolite daunorubicin.

    • 4’-Epidaunorubicin is the key intermediate in epirubicin chemical synthesis.





  • Molecular Structure Analysis



    • 4’-Epidaunorubicin has a different spatial orientation of the hydroxyl group at the 4’ carbon of the sugar, which may account for its reduced toxicity compared to doxorubicin.




  • Scientific Research Applications

    Results and Outcomes

    Antibiotic Production

    Application Summary

    Epirubicin and its precursor 4’-epidaunorubicin can be produced by genetically engineered strains of Streptomyces peucetius. This method bypasses the low-yielding semisynthesis process and enhances product yields .

    Results and Outcomes

    The introduction of specific genes like avrE resulted in the production of either equal or about three times as much 4’-epidaunorubicin compared to the eryBIV gene. This demonstrates the substrate specificity of several enzymes involved in the process .

    Metabolic Engineering

    Application Summary

    Metabolic engineering of Streptomyces coeruleorubidus strain SIPI-1482 has been used to produce 4’-epidaunorubicin. This approach provides an alternative to chemical synthesis and can lead to the production of novel hybrid antibiotics .

    Methods of Application

    Results and Outcomes: The genetically engineered strain produced 4’-epidaunorubicin instead of daunorubicin, suggesting that metabolic engineering is a powerful tool for producing novel antibiotics .

    Crystalline Form Production

    Methods of Application

    Results and Outcomes: The crystalline form of 4’-epidaunorubicin hydrochloride is used to produce anthracyclines, which are important in the development of anticancer drugs .

    Drug Synthesis Intermediate

    Results and Outcomes

    Novel Production Intermediate

    Methods of Application

    Results and Outcomes: This method allows for the efficient removal of typical impurities and results in the production of highly pure epirubicin, which is clinically valuable for cancer treatment .

    Improvement of Production Yields

    Methods of Application

    Results and Outcomes: The recombinant strain DYG1006, with a threefold increase in aveBIV gene copies, produced approximately three times more 4’-epidaunorubicin than its predecessors .

    Fermentation Method Development

    Methods of Application

    Results and Outcomes: The fermentation method produces 4’-epidaunorubicin and a smaller amount of epirubicin directly, demonstrating the substrate specificity of several enzymes involved in the process .

    Metabolic Engineering for Direct Production

    Methods of Application

    Results and Outcomes: This approach eliminates the need for deleterious solvents and tedious separation and purification processes typically required in chemical synthesis .

    Genetic Engineering for Enhanced Production

    Methods of Application

    Results and Outcomes: The modified strain, DYG1006, showed a threefold increase in the production of 4’-epidaunorubicin, indicating a successful enhancement of yield through genetic manipulation .

    Combinatorial Biosynthesis

    Methods of Application

    Results and Outcomes: The fermentation method developed through this technique produces 4’-epidaunorubicin and a smaller amount of epirubicin directly, showcasing the substrate specificity of several enzymes involved .

    Direct Production via Metabolic Engineering

    Methods of Application

    Results and Outcomes: This method avoids the use of harmful solvents and complex separation and purification processes, making it a more environmentally friendly and efficient production method .

    Safety And Hazards



    • Epirubicin has cardiotoxicity , but 4’-epidaunorubicin may have reduced toxicity due to its different chirality.




  • Future Directions



    • Further research could explore combinatorial biosynthesis with bacterial deoxy sugar biosynthesis genes to enhance production.

    • Investigate its efficacy in other types of cancer .




    properties

    IUPAC Name

    (7S,9S)-9-acetyl-7-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C27H29NO10.ClH/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33;/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3;1H/t10-,14-,16-,17-,22-,27-;/m0./s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GUGHGUXZJWAIAS-RBSGUPIDSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C27H30ClNO10
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID80204948
    Record name 4'-Epidaunorubicin hydrochloride
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80204948
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    564.0 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    4'-Epidaunorubicin hydrochloride

    CAS RN

    56390-08-0
    Record name 5,12-Naphthacenedione, 8-acetyl-10-[(3-amino-2,3,6-trideoxy-α-L-arabino-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-, hydrochloride (1:1), (8S,10S)-
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=56390-08-0
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 4'-Epidaunorubicin hydrochloride
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056390080
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name 4'-Epidaunorubicin hydrochloride
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80204948
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name (8S-cis)-8-acetyl-10-[(3-amino-2,3,6-trideoxy-α-L-arabino-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxynaphthacene-5,12-dione hydrochloride
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.659
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    1
    Citations
    Т КУННАРИ, Х БИНДЕРНАГЕЛЬ, С ВАЙЗЕР… - 2015 - elibrary.ru
    … form of crystalline 4'-epidaunorubicin hydrochloride is stable … by comprising crystallising 4′-epidaunorubicin hydrochloride in a … solubility to 4′-epidaunorubicin hydrochloride than the …
    Number of citations: 0 elibrary.ru

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